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Introduction to CETSA and Its Role in Drug Discovery

The Cellular Thermal Shift Assay (CETSA) is a groundbreaking label-free technique that enables direct

measurement of drug-target engagement in physiologically relevant cellular environments. First introduced

in 2013, CETSA exploits the fundamental biophysical principle of ligand-induced thermal stabilization,

where binding of a small molecule to its protein target enhances the protein's thermal stability by reducing its

conformational flexibility [1]. This methodology has revolutionized target validation and drug discovery by

providing a direct means to confirm that compounds directly bind their intended targets in live cells, intact

tissues, or clinically derived samples, thereby bridging the critical gap between biochemical assays and

cellular efficacy [2] [3].

Unlike traditional affinity-based methods that require chemical modification of compounds, CETSA

preserves native biological context and compound integrity, making it particularly valuable for studying

natural products and complex small molecules [1]. The technique has demonstrated broad applicability

across diverse protein classes including kinases, enzymes, membrane proteins, and more recently, RNA-

binding proteins [4]. The ability to study target engagement under physiological conditions provides

invaluable insights for understanding drug mechanism of action, assessing membrane permeability,

identifying off-target effects, and evaluating drug resistance mechanisms [2].
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Fundamental Principles of CETSA

Theoretical Basis

CETSA is based on the well-established phenomenon that ligand binding stabilizes proteins against thermal

denaturation. In practice, this manifests as a shift in the temperature at which proteins unfold and aggregate

when subjected to heat challenge. The key parameter measured is the thermal aggregation temperature

(Tagg), which represents the midpoint of the transition from soluble native protein to insoluble aggregates

under non-equilibrium conditions [2]. When a drug molecule binds to its target protein, it typically increases

the Tagg, making the protein more resistant to heat-induced denaturation. This stabilization occurs because

the bound ligand reduces the conformational flexibility of the protein, effectively raising the energy barrier

for unfolding [1].

The magnitude of thermal stabilization (ΔTagg) provides qualitative evidence of drug-target engagement,

while more quantitative affinity assessments can be derived from isothermal dose-response experiments that

yield EC50 values [1]. It is important to note that the observed thermal shift reflects binding events but does

not directly measure target occupancy or binding affinity, as the magnitude of stabilization varies

significantly among different protein-ligand pairs [2].

Comparative Analysis of CETSA Methodologies

Table 1: Comparison of Key CETSA Methodologies and Alternative Approaches

Method Sensitivity Throughput
Application
Scope

Key Advantages
Main
Limitations

WB-CETSA High

(antibody-
dependent)

Low Target validation,

single proteins

Simple

implementation,
minimal

equipment

Antibody-

dependent, low
throughput

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072176/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.smolecule.com/products/s537137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Method Sensitivity Throughput
Application
Scope

Key Advantages
Main
Limitations

MS-
CETSA/TPP

High

(proteome-
wide)

Medium Unbiased target

discovery, off-
target

identification

Proteome-wide

coverage, no
antibodies

needed

Resource-

intensive,
complex data

analysis

SplitLuc
CETSA

High High

(384/1536-
well)

High-throughput

screening

Homogeneous

format, minimal
processing

Requires protein

tagging

Flow-
CETSA

Single-cell
resolution

High Heterogeneous
cell populations,

rare cells

Single-cell
resolution, no

lysis required

Specialized
instrumentation

needed

Alpha
CETSA

High Medium-

High

Clinical samples,

whole blood

Low sample

volume, clinically
applicable

Requires

antibody pairs

DARTS Moderate Low-Medium Cell lysates,
novel target

discovery

Label-free, no
compound

modification

Protease-
dependent

sensitivity

SPROX High

(domain-
level)

Medium-

High

Weak binders,

domain
interactions

Provides binding

site information

Limited to

methionine-
containing

peptides

Experimental Protocols

Cell Lysate CETSA for RNA-Binding Proteins

This protocol adapts CETSA for studying RNA-binding proteins (RBPs), specifically demonstrated for

RBM45 engagement with enasidenib [4].

3.1.1 Materials and Reagents
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Cell Line: SK-HEP-1 human liver cancer cells (or relevant model)

Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium
pyruvate, and 1% penicillin-streptomycin

Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail (1×)
Compound Preparation: Enasidenib (or test compound) dissolved in DMSO

Equipment: Thermal cycler (e.g., Bioer G1000 GeneExplorer), refrigerated centrifuge,
electrophoresis system, image analyzer

3.1.2 Step-by-Step Procedure

Cell Lysate Preparation:

Culture SK-HEP-1 cells to 80-90% confluence in 10 cm dishes (approximately 4 × 10⁶ cells per

dish)
Harvest cells using 0.25% trypsin-EDTA and pellet by centrifugation (1,000 × g, 5 min, RT)

Wash cell pellet with cold PBS and repeat centrifugation
Resuspend cell pellet in 1 mL RIPA lysis buffer with protease inhibitors

Perform three freeze-thaw cycles using liquid nitrogen and ice
Separate soluble fraction by centrifugation (20,000 × g, 20 min, 4°C)

Determine protein concentration using BCA assay (typical range: 0.1-2.0 mg/mL)

Compound Treatment:

Divide cell lysates into aliquots and treat with enasidenib (30 μM for CETSA; 3, 10, 30 μM for

ITDRF) or DMSO control
Incubate with rotation at room temperature for 1 hour

Temperature Challenge (CETSA):

Distribute treated lysates into 100 μL aliquots in PCR tubes
Heat samples at temperature gradient (40, 44, 48, 52, 57, 62, 65, 68, 70°C) for 4 minutes using

thermal cycler
Cool samples at room temperature for 3 minutes

Soluble Protein Isolation:

Centrifuge samples (20,000 × g, 20 min, 4°C) to separate soluble proteins from aggregates
Collect supernatants for analysis

Detection and Analysis:
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Analyze soluble proteins by SDS-PAGE and Western blotting using anti-RBM45 antibody

(1:1000)
Detect bands using ECL reagent and quantify band intensity using ImageJ

Generate melt curves using GraphPad Prism by plotting remaining protein (%) versus
temperature

For ITDRF-CETSA, use fixed temperature (determined from melt curve) with compound
concentration gradient
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CETSA Experimental Workflow
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Figure 1: CETSA Experimental Workflow for Cell Lysate Studies

High-Throughput SplitLuc CETSA Protocol

The SplitLuc CETSA platform enables high-throughput target engagement screening in 384- and 1536-well

formats [3].

3.2.1 Specialized Materials

Cell Line: HEK293T cells transiently transfected with 86b-tagged target protein
Tag System: 15-amino acid 86b peptide (split NanoLuc tag)

Detection Reagent: 11S large fragment of NanoLuciferase
Lysis Buffer: 1% Nonidet P-40 (NP40) in appropriate buffer

Equipment: Luminescence-compatible microplate reader, liquid handling system

3.2.2 Procedure

Cell Preparation:

Seed HEK293T cells expressing 86b-tagged target at optimal density (1 × 10⁶ cells/mL)
Treat cells with compound library for appropriate duration (typically 1-4 hours)

Thermal Challenge:

Transfer cells to 384- or 1536-well plates
Apply thermal challenge using precise temperature control system

Incubate at defined temperature (determined from initial melt curve)

Homogeneous Detection:

Lyse cells with 1% NP40 (final concentration)

Add 11S fragment and NanoLuciferase substrate
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Measure luminescence after 10 minutes (peak signal)

Data Analysis:

Normalize signals to vehicle controls
Calculate percentage stabilization relative to controls

Generate dose-response curves for ITDRF experiments

Data Analysis and Interpretation

Quantitative Data Analysis

Table 2: Key Parameters in CETSA Data Analysis

Parameter Description Calculation Method Interpretation

Tagg Thermal aggregation
temperature

Midpoint of sigmoidal melt
curve

Native protein stability

ΔTagg Thermal shift Tagg(ligand) -
Tagg(control)

Evidence of target
engagement

EC50 Half-maximal effective
concentration

Sigmoidal dose-response
fit

Apparent binding affinity

S0 Initial soluble protein Signal at lowest
temperature

Protein expression level

Plateau Maximum stabilization Signal at saturation Efficacy of stabilization

Troubleshooting Common Issues

Low Signal-to-Noise: Optimize heating time and temperature range; validate antibody specificity for

WB-CETSA
High Variability: Standardize cell lysis procedure; ensure consistent temperature control across

samples
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No Thermal Shift: Verify compound activity and permeability; confirm target expression; consider

cellular compound metabolism
Non-Sigmoidal Melt Curves: Extend temperature range; check for protein multimerization or

complex formation

Advanced Applications in Drug Discovery

High-Throughput Flow-CETSA

Recent innovations have transformed CETSA into a high-throughput flow cytometry-based platform that

enables single-cell target engagement analysis without cell lysis. This method utilizes 384-well plates and

requires significantly lower cell input compared to traditional formats, making it ideal for screening large

compound libraries [5]. The flow-based approach can be integrated directly into structure-activity

relationship (SAR) funnels to accelerate hit generation for endogenous targets in native cellular

environments [5].

Clinical Translation: Whole Blood CETSA

Novel Alpha and MSD (Meso Scale Discovery) CETSA formats have been developed for direct application

in whole blood, requiring less than 100 μL of blood and eliminating the need for PBMC isolation [5]. These

assays provide clinically relevant, reproducible readouts that bring true target engagement measurement

closer to patient-derived samples. The whole blood format supports asynchronous, centralized clinical

workflows, enabling more effective translational research and clinical trial monitoring [5].

Proteome-Wide Applications: Thermal Proteome Profiling

MS-CETSA, also known as Thermal Proteome Profiling (TPP), extends the capability of CETSA by

incorporating mass spectrometry to detect changes in thermal stability across thousands of proteins

simultaneously [1]. This approach enables comprehensive identification of drug targets and study of complex

protein interaction networks in physiologically relevant contexts. The two-dimensional TPP (2D-TPP)

variant combines temperature ranges and compound concentration gradients to provide a multidimensional
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understanding of drug-protein interactions, offering high-resolution insights into both binding dynamics and

affinity [1].

CETSA Technology Evolution and Applications
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(Proteome-wide Profiling)

High-Throughput Formats
(Screening Applications)

Clinical Applications
(Translational Research)

SplitLuc CETSA
(384/1536-well)

Flow-CETSA
(Single-cell Resolution)

Alpha CETSA
(Homogeneous Detection)

Whole Blood CETSA
(Patient Samples)

Tissue CETSA
(Biopsy Samples)

Click to download full resolution via product page

Figure 2: CETSA Technology Evolution and Applications in Drug Discovery

Conclusion

CETSA has evolved from a basic research tool to a versatile platform supporting all stages of drug discovery,

from initial target validation to clinical translation. The continuous innovation in CETSA methodologies—

including high-throughput implementations, proteome-wide applications, and clinical adaptations—has

significantly enhanced our ability to study drug-target engagement under physiologically relevant conditions.

As these technologies become more accessible and standardized, they promise to accelerate drug discovery

by providing critical insights into compound mechanism of action, selectivity, and cellular efficacy.

Researchers are encouraged to select CETSA formats based on their specific application needs, throughput

requirements, and available resources, while considering the integration of complementary approaches to

maximize the robustness of target engagement assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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